molecular formula C15H29N3O3 B7915354 [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915354
M. Wt: 299.41 g/mol
InChI Key: VBFPJQJIDUCNOW-LBPRGKRZSA-N
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Description

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an amino-acetyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-aminoacetyl chloride with piperidine under basic conditions to form the amino-acetyl-piperidine intermediate. This intermediate is then reacted with isopropyl isocyanate to introduce the isopropyl-carbamic acid group. Finally, the tert-butyl ester is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
  • [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Uniqueness

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-11(2)18(14(20)21-15(3,4)5)12-7-6-8-17(10-12)13(19)9-16/h11-12H,6-10,16H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFPJQJIDUCNOW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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